molecular formula C32H35N5O5 B10849178 H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)

H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)

Cat. No.: B10849178
M. Wt: 569.6 g/mol
InChI Key: XFKPEXYNTQLONY-YIOBJHAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) is a pseudopeptide derivative of the opioid pharmacophore Dmt-Tic (2′,6′-dimethyl-l-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). This compound is structurally characterized by:

  • Dmt-Tic core: A conserved motif critical for δ-opioid receptor (DOP) interactions .
  • C-terminal modifications: A (R)-configured aspartic acid side chain with a carboxylic acid group (-CH2-COOH) and an N1-methylated benzimidazole (Bid) moiety .

Pharmacologically, it exhibits δ-opioid receptor antagonism due to the N1-methylation of Bid, which disrupts hydrogen bonding necessary for agonist activity . Its μ-opioid receptor (MOP) affinity (Kiμ = 11.8 nM) is lower than its δ-affinity (Kiδ = 0.12–0.36 nM), resulting in moderate δ-selectivity (Kiμ/Kiδ ≈ 98) .

Properties

Molecular Formula

C32H35N5O5

Molecular Weight

569.6 g/mol

IUPAC Name

(3R)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1-methylbenzimidazol-2-yl)propanoic acid

InChI

InChI=1S/C32H35N5O5/c1-18-12-22(38)13-19(2)23(18)15-24(33)32(42)37-17-21-9-5-4-8-20(21)14-28(37)31(41)35-26(16-29(39)40)30-34-25-10-6-7-11-27(25)36(30)3/h4-13,24,26,28,38H,14-17,33H2,1-3H3,(H,35,41)(H,39,40)/t24-,26+,28-/m0/s1

InChI Key

XFKPEXYNTQLONY-YIOBJHAYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@H](CC(=O)O)C4=NC5=CC=CC=C5N4C)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4C)N)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Differences

Key structural variations and their pharmacological impacts are summarized below:

Compound Name Structural Features δ-Affinity (Kiδ, nM) μ-Affinity (Kiμ, nM) δ-Selectivity (Kiμ/Kiδ) Functional Activity
H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) (R)-Asp side chain, N1-Me-Bid 0.12–0.36 11.8 ~98 δ antagonist
H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid (UFP-512) (S)-Asp side chain, non-methylated Bid 0.08–0.15 7.49–16.1 5730 δ agonist (potent analgesia)
H-Dmt-Tic-NH-CH2-Bid (UFP-502) Glycine-like C-terminus, non-methylated Bid 0.10–0.30 0.33–14.0 0.33–140 δ agonist
H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid (R)-Asp side chain, non-methylated Bid 0.15–0.36 16.1 ~107 δ agonist
H-Dmt-Tic-Gly-NH-Ph Glycine linker, aniline terminus 0.16 0.16 1.0 Mixed μ/δ activity

Key Observations :

N1-Methylation of Bid : Converts δ agonists (e.g., UFP-512) into δ antagonists (e.g., H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)) by disrupting hydrogen bonding at the receptor .

Aspartic Acid Configuration :

  • (S)-Asp (UFP-512) enhances δ-selectivity (Kiμ/Kiδ = 5730) by reducing μ-affinity .
  • (R)-Asp (H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid) retains δ agonism but with lower selectivity .

Carboxylic Acid Group : Introduces negative charge, improving δ-selectivity and BBB penetration in agonists like UFP-512 .

Functional and Behavioral Differences

  • Analgesia :
    • UFP-512 (δ agonist) shows potent, naltrindole-reversible analgesia in tail-flick and hot-plate tests .
    • H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) lacks intrinsic analgesic activity but reverses opioid tolerance in preclinical models .
  • Behavioral Effects :
    • UFP-512 induces hyperactivity in mice, while its N1-methylated derivative causes sedation and convulsions .
  • Neuropsychiatric Effects :
    • UFP-512 exhibits anxiolytic and antidepressant properties via δ receptor activation , whereas antagonism by H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) may counteract these effects.

Receptor Binding and Selectivity Mechanisms

  • δ-Selectivity in Agonists :
    • UFP-512’s (S)-Asp side chain stabilizes a receptor conformation favoring G-protein coupling, while its carboxylic acid group repels μ-receptor binding .
  • Loss of Agonism in N1-Methylated Derivatives :
    • Methylation prevents Bid N1H from forming a hydrogen bond with δ receptor residues (e.g., His291), essential for agonist efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)?

The synthesis typically involves solid-phase peptide synthesis (SPPS) with sequential amino acid coupling. Key steps include:

  • Use of Boc-protected intermediates (e.g., Boc-Tic-NH-(R)CH(CH2-COOBzl)-Bid) and deprotection with TFA .
  • Alkylation of the benzimidazole (Bid) moiety using iodomethane and K₂CO₃ to introduce N1-methylation .
  • Final purification via HPLC, with characterization by NMR, mass spectrometry, and optical rotation analysis .

Q. What is the receptor selectivity profile of H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)?

The compound exhibits high selectivity for δ-opioid receptors (DOR) over μ-opioid receptors (MOR), with binding affinities (Kᵢ) of:

ReceptorKᵢ (nM)Source
δ (DOR)11.8
μ (MOR)5.93
This selectivity is attributed to the Dmt-Tic pharmacophore and stereochemistry of the aspartic acid side chain, which reduces μ-receptor affinity .

Q. How do structural modifications (e.g., N1-methylation) influence bioactivity?

  • N1-methylation of the Bid group enhances metabolic stability and modulates functional activity. For example, methylation can convert δ-agonists into partial agonists/antagonists depending on the substitution pattern .
  • The (R)-configuration at the CH(CH₂-COOH) position improves δ-receptor affinity compared to the (S)-isomer .

Q. What pharmacological applications have been explored for this compound?

Preclinical studies highlight:

  • Antidepressant-like effects in rodent models (e.g., tail-flick test), reversed by naltrindole (δ-antagonist) .
  • Anxiolytic activity at low doses (0.1–1 mg/kg, i.p.), mediated via δ-receptor activation .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies between in vitro receptor affinity and in vivo efficacy?

  • Functional assays : Measure cAMP inhibition (δ-agonist activity) using transfected cell lines (e.g., CHO-K1/DOR) .
  • Bias factor analysis : Compare G protein vs. β-arrestin signaling using BRET or TRUPATH assays .
  • In vivo models : Pair receptor binding data with behavioral tests (e.g., forced swim test for depression) and pharmacokinetic profiling to assess blood-brain barrier penetration .

Q. What experimental strategies address contradictions in structure-activity relationships (SAR) for Dmt-Tic analogs?

  • Comparative SAR : Synthesize analogs with substitutions at the Bid or aspartic acid moieties (e.g., UFP-512 vs. H-Dmt-Tic-Gly-NH-Ph) to assess δ/μ selectivity .
  • Molecular dynamics simulations : Model ligand-receptor interactions to explain how stereochemistry (e.g., L-Asp vs. D-Asp) alters binding kinetics .

Q. How does N1-methylation impact functional outcomes in δ-opioid receptor signaling?

  • In vitro : N1-methylation reduces Bid hydrogen-bonding capacity, shifting efficacy from full agonism (e.g., UFP-512) to partial agonism/antagonism .
  • In vivo : Methylated analogs show prolonged analgesic effects due to reduced enzymatic degradation .

Q. What methodological considerations are critical for SAR studies of Dmt-Tic derivatives?

  • Purification rigor : Use reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase additive to prevent peak splitting .
  • Data reproducibility : Validate synthetic batches via NMR (e.g., DMSO-d₆ for amide proton analysis) and replicate receptor binding assays ≥3 times .
  • Metadata management : Document reaction conditions, yields, and analytical parameters using FAIR data principles .

Q. How can researchers optimize in vivo experimental design to evaluate antidepressant efficacy?

  • Dose-response studies : Test 0.1–10 mg/kg doses in Swiss albino mice using the tail suspension test (TST) and forced swim test (FST) .
  • Control groups : Include δ-antagonist (e.g., naltrindole) and vehicle controls to confirm receptor specificity .
  • Endpoint analysis : Measure BDNF mRNA levels in the hippocampus via qPCR to link behavior to neurotrophic effects .

Q. What tools are recommended for accessing authoritative data on opioid receptor ligands?

  • SciFinder-n : Search synthetic protocols and receptor affinity data using CAS Registry Numbers .
  • NIST Chemistry WebBook : Validate spectral data (e.g., IR, MS) for synthetic intermediates .
  • PubChem : Cross-reference bioactivity data (e.g., Ki values) from peer-reviewed studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.